molecular formula C20H25NO5 B13876083 Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate

Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate

Cat. No.: B13876083
M. Wt: 359.4 g/mol
InChI Key: HPHOPRUWYLLQMX-UHFFFAOYSA-N
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Description

Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate typically involves multiple steps, starting from commercially available materials. One common synthetic route includes the following steps:

    Protection: The protection of the piperidine nitrogen with a tert-butyl group.

    Coupling: The coupling of the formylated benzofuran with the protected piperidine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The benzofuran moiety can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the substituent introduced during the reaction.

Scientific Research Applications

Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the biological activity of benzofuran derivatives.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzofuran moiety can engage in π-π interactions, while the piperidine ring can form hydrogen bonds with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development.

    Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: An intermediate in the synthesis of biologically active compounds.

Uniqueness

Tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate is unique due to the presence of both a benzofuran and a piperidine moiety, which can confer distinct chemical and biological properties. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H25NO5

Molecular Weight

359.4 g/mol

IUPAC Name

tert-butyl 4-[(2-formyl-3-methyl-1-benzofuran-4-yl)oxy]piperidine-1-carboxylate

InChI

InChI=1S/C20H25NO5/c1-13-17(12-22)25-16-7-5-6-15(18(13)16)24-14-8-10-21(11-9-14)19(23)26-20(2,3)4/h5-7,12,14H,8-11H2,1-4H3

InChI Key

HPHOPRUWYLLQMX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=CC=C2)OC3CCN(CC3)C(=O)OC(C)(C)C)C=O

Origin of Product

United States

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